2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-5(9)8(12)10-3-6(11)7(4-10)13-2/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRLIINWLUWPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)OC)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one is . The presence of the pyrrolidine ring and the chloro substituent are significant in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂ClN₂O₃ |
| Molecular Weight | 202.64 g/mol |
| IUPAC Name | 2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one |
Research indicates that this compound interacts with various enzymes and proteins, influencing key biochemical pathways. Its structure allows it to explore a significant pharmacophore space, which is essential for drug design.
Cellular Effects
The compound has been shown to modulate several cellular processes:
- Anti-inflammatory Activity : Studies have demonstrated that it can reduce the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cell cultures, indicating potential use in treating inflammatory diseases .
Molecular Mechanisms
The mechanisms through which 2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one exerts its effects include:
- Enzyme Inhibition : It binds to specific enzymes, inhibiting their activity and thus altering metabolic pathways. For instance, inhibition of COX enzymes leads to decreased production of inflammatory mediators .
In Vitro Studies
In vitro studies using RAW 264.7 macrophage cells showed that treatment with varying concentrations of the compound significantly inhibited LPS-induced nitric oxide (NO) production in a dose-dependent manner. The results indicated an inhibition rate of up to 80% at optimal concentrations, demonstrating its potential as an anti-inflammatory agent .
Animal Models
In animal studies, administration of the compound resulted in reduced inflammation markers and improved outcomes in models of arthritis and other inflammatory conditions. The dosage was critical; lower doses provided therapeutic benefits without significant side effects .
Discussion
The findings suggest that 2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one has promising biological activities that warrant further investigation. Its ability to modulate inflammatory responses highlights its potential as a therapeutic agent in various diseases.
Scientific Research Applications
Protein Kinase Inhibition
Recent studies have highlighted the compound's role as a protein kinase inhibitor. Protein kinases are critical in regulating cellular functions, and their dysregulation is often linked to diseases such as cancer. The compound has been shown to inhibit specific mutant forms of the epidermal growth factor receptor (EGFR) and Janus kinase 3 (JAK3), which are implicated in several cancers and autoimmune disorders .
Key Findings:
- EGFR Mutants: The compound demonstrates significant inhibition of phosphorylation levels in mutant EGFR compared to wild-type, indicating its potential use in targeted cancer therapies .
- JAK3 Inhibition: It also shows promise in modulating JAK3 activity, which is essential for immune response regulation .
Treatment of Cell Proliferative Diseases
The compound's inhibitory effects on protein kinases make it a candidate for treating cell proliferative diseases. These include various forms of cancer where uncontrolled cell growth is a primary concern. The modulation of kinase activity can lead to reduced tumor growth and improved patient outcomes .
Case Studies:
- In Vitro Studies: Laboratory experiments have shown that compounds similar to 2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one effectively reduce cell viability in cancer cell lines, suggesting a mechanism through which they may exert their therapeutic effects .
Development of Pharmaceutical Formulations
The compound can be formulated into various pharmaceutical preparations, enhancing its bioavailability and therapeutic efficacy. Research indicates that when combined with suitable carriers or excipients, the compound maintains its inhibitory properties while improving solubility and absorption rates in biological systems .
Data Tables
| Application Area | Mechanism | Potential Disease Targets |
|---|---|---|
| Protein Kinase Inhibition | Inhibits EGFR and JAK3 | Cancer, Autoimmune diseases |
| Treatment of Cell Proliferative Diseases | Reduces cell proliferation | Various cancers |
| Pharmaceutical Formulations | Enhances bioavailability | General therapeutic applications |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analog Identification
The compound’s core structure shares similarities with several analogs, differing primarily in substituents, heterocyclic rings, and stereochemistry. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogs
Key Observations:
- Heterocyclic Ring Variations: The target compound’s pyrrolidine ring contrasts with piperidine in analogs like Compound 5 and 3-Methoxy-1-piperidin-1-ylpropan-1-one .
- Substituent Effects: The 3-hydroxy and 4-methoxy groups on the pyrrolidine ring distinguish the target compound from analogs like 3FP (which has a diazenyl group) and Metyrapone (a pyridinyl-substituted propanone) . These groups may improve solubility via hydrogen bonding (hydroxyl) and modulate electronic properties (methoxy).
- Chlorine Substituent: The chloro group in the target compound is absent in most analogs, except Chlorfenvinphos (an organophosphate with a chloro-dichlorophenyl group) . Chlorine likely enhances electrophilicity, influencing reactivity in synthetic pathways.
Table 2: Property Comparison
Notes:
- The target compound’s hydroxyl and methoxy groups likely enhance aqueous solubility compared to phenyl- or organophosphate-containing analogs .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one typically involves:
- Construction or modification of the pyrrolidine ring bearing hydroxy and methoxy substituents.
- Introduction of the 2-chloropropanone moiety via nucleophilic substitution or acylation reactions.
- Careful protection and deprotection steps to ensure selective functionalization without side reactions.
Preparation of the Substituted Pyrrolidine Intermediate
The pyrrolidine ring with 3-hydroxy and 4-methoxy substituents is prepared through multi-step organic synthesis, often involving:
- Starting from a suitable pyrrolidine derivative or precursor amino alcohol.
- Selective O-methylation at the 4-position hydroxyl group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Introduction of the hydroxy group at the 3-position either by hydroxylation reactions or via functional group interconversion from protected intermediates.
Protection strategies such as Boc (tert-butyloxycarbonyl) protection of the amine group are employed to avoid undesired reactions during these steps, followed by deprotection after key transformations.
Coupling with 2-Chloropropan-1-one
The key step is the attachment of the 2-chloropropan-1-one moiety to the nitrogen atom of the pyrrolidine ring. This is commonly achieved by:
- Nucleophilic substitution where the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of 2-chloropropan-1-one or its activated derivatives.
- Use of base catalysts to facilitate the nucleophilic attack and to neutralize the released hydrochloric acid.
- Reaction conditions optimized to favor mono-substitution and prevent over-alkylation or side reactions.
Purification and Characterization
Post-synthesis, the compound is purified using chromatographic techniques such as column chromatography with mixed solvents to separate the desired product from impurities and side products.
Characterization involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the structure and substitution pattern.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% purity is typical).
Representative Data Table of Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrrolidine ring functionalization | Methylation with methyl iodide, base (e.g., K2CO3), solvent (acetone) | 70-85 | Selective O-methylation at 4-position |
| 2 | Hydroxylation/Protection | Hydroxylation or hydroxy group introduction; Boc protection of amine | 65-80 | Protects amine during further steps |
| 3 | Coupling with 2-chloropropan-1-one | Reaction with 2-chloropropan-1-one, base catalyst (e.g., triethylamine), solvent (e.g., dichloromethane) | 60-75 | N-alkylation step |
| 4 | Deprotection and purification | Acidic deprotection (e.g., HCl in dioxane), column chromatography | 80-90 | Final product isolation and purification |
Research Findings and Optimization Notes
The position and nature of substituents on the pyrrolidine ring significantly influence the reactivity and selectivity during the coupling step. The presence of the hydroxy group at position 3 and methoxy at position 4 requires careful control of reaction conditions to avoid side reactions such as elimination or rearrangement.
Use of protecting groups such as Boc on the nitrogen atom and temporary protection of hydroxyl groups may be necessary to achieve high yields and purity.
Solvent choice and temperature control are critical; polar aprotic solvents like dichloromethane or DMF are preferred for the coupling reaction to enhance nucleophilicity and stabilize intermediates.
Chromatographic purification using mixed solvent systems (e.g., hexane/ethyl acetate gradients) is effective in separating the target compound from closely related impurities.
Q & A
Q. How can molecular docking predict biological interactions of derivatives?
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
